molecular formula C20H23NO2 B1614239 2,3-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-02-0

2,3-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No.: B1614239
CAS No.: 898770-02-0
M. Wt: 309.4 g/mol
InChI Key: QYEKCLROXWGWGX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4’-morpholinomethyl benzophenone: is a benzophenone derivative widely used in various industries, particularly in the cosmetic industry as a UV filter. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 76-78°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in anhydrous ether under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2,3-Dimethyl-4’-morpholinomethyl benzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 2,3-Dimethyl-4’-morpholinomethyl benzophenone is used as a photoinitiator in polymer chemistry. Its ability to absorb UV light makes it an effective catalyst for initiating polymerization reactions.

Biology: In biological research, the compound is used to study the effects of UV radiation on biological systems. It serves as a model compound for understanding the interaction between UV light and biological molecules.

Medicine: The compound is investigated for its potential use in drug synthesis. Its unique structure allows for the development of novel pharmaceutical compounds with improved efficacy and reduced side effects.

Industry: In the cosmetic industry, 2,3-Dimethyl-4’-morpholinomethyl benzophenone is used as a UV filter in sunscreens and other skincare products. Its ability to absorb UV radiation helps protect the skin from harmful effects of the sun.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-morpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of excited states. These excited states can then transfer energy to other molecules, initiating chemical reactions. The compound’s molecular targets include DNA and proteins, where it can cause photochemical reactions that lead to structural changes and biological effects .

Comparison with Similar Compounds

    Benzophenone: A widely used UV filter with similar photochemical properties.

    4-Methylbenzophenone: Another benzophenone derivative with a methyl group at the para position.

    2,4-Dimethylbenzophenone: A benzophenone derivative with two methyl groups at the ortho and para positions.

Uniqueness: 2,3-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which enhances its solubility in organic solvents and its ability to interact with biological molecules. This makes it more effective as a UV filter and a photoinitiator compared to other benzophenone derivatives .

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEKCLROXWGWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642635
Record name (2,3-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-02-0
Record name Methanone, (2,3-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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